HAEGTFT acetate(926018-95-3 free base)
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Overview
Description
HAEGTFT acetate (926018-95-3 free base) is a synthetic peptide that represents the first N-terminal 1-7 residues of the glucagon-like peptide-1 (GLP-1). It is primarily used in scientific research to study the functions and mechanisms of GLP-1, which plays a significant role in glucose metabolism and insulin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HAEGTFT acetate involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of HAEGTFT acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
HAEGTFT acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can involve the replacement of specific amino acid residues with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
HAEGTFT acetate is widely used in scientific research due to its role as a GLP-1 analog. Its applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of GLP-1 in glucose metabolism and insulin secretion.
Medicine: Developing potential treatments for diabetes and other metabolic disorders.
Industry: Producing GLP-1 analogs for research and therapeutic purposes
Mechanism of Action
HAEGTFT acetate exerts its effects by mimicking the action of GLP-1. It binds to the GLP-1 receptor, a G-protein-coupled receptor, and activates intracellular signaling pathways. This activation leads to increased insulin secretion, decreased glucagon release, and improved glucose homeostasis. The primary molecular targets include the GLP-1 receptor and downstream signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .
Comparison with Similar Compounds
Similar Compounds
Exenatide: Another GLP-1 analog used in the treatment of diabetes.
Liraglutide: A long-acting GLP-1 analog with similar therapeutic applications.
Uniqueness
HAEGTFT acetate is unique due to its specific sequence and structure, representing the first N-terminal 1-7 residues of GLP-1. This makes it particularly useful for studying the initial interactions and binding mechanisms of GLP-1 with its receptor .
Properties
Molecular Formula |
C35H51N9O14 |
---|---|
Molecular Weight |
821.8 g/mol |
IUPAC Name |
acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H47N9O12.C2H4O2/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54;1-2(3)4/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54);1H3,(H,3,4)/t16-,17+,18+,21-,22-,23-,26-,27-;/m0./s1 |
InChI Key |
IOGUQTQPKUEFLH-FXWHAICVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O.CC(=O)O |
Origin of Product |
United States |
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